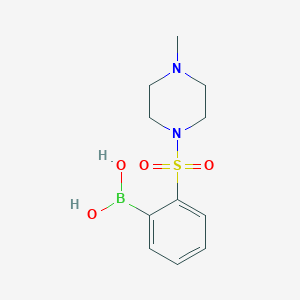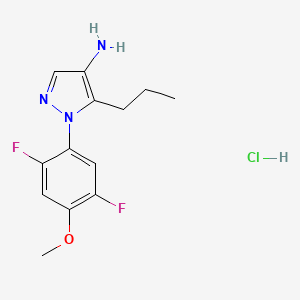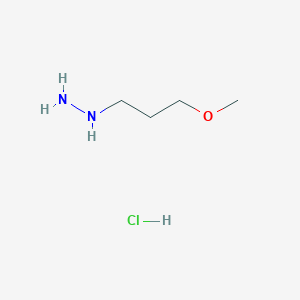
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
Overview
Description
2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 . This compound is used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .
Synthesis Analysis
The synthesis of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine involves several steps. For example, 2-chloro-5-(trifluoromethyl)pyridine can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine consists of a pyridine ring substituted with a trifluoromethyl group at the 3-position and a chlorine atom at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine are complex and varied. For instance, it can be used in the preparation of 5,5′-bis (trifluoromethyl)-2,2′-bipyridine, via a modified Ullmann reaction .Physical And Chemical Properties Analysis
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is a solid with a melting point of 36-40 °C (lit.) . Its unique physicochemical properties are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .Scientific Research Applications
- Herbicides : 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is used as a building block in the synthesis of herbicides. These herbicides play a crucial role in weed control, enhancing crop yield, and maintaining agricultural productivity .
- Fungicides : Researchers explore its potential as a fungicidal agent to combat plant diseases. Its unique structure may contribute to effective disease management .
- Drug Development : Scientists investigate derivatives of this compound for their pharmacological properties. It could serve as a scaffold for designing novel drugs targeting specific diseases, such as cancer or infectious diseases .
- Antiviral Agents : The trifluoromethyl group in the molecule may enhance antiviral activity. Researchers explore its potential against viral infections .
- Ligands and Catalysts : 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine can act as a ligand or catalyst precursor in coordination chemistry. Its unique electronic properties make it valuable for designing new materials .
- Organic Synthesis : Chemists use it as a reagent in various synthetic transformations, including cross-coupling reactions and functional group modifications .
- Fluorination Reactions : The trifluoromethyl group provides a fluorinated moiety, which is valuable in medicinal chemistry and agrochemicals. Researchers explore its use in introducing fluorine atoms into organic molecules .
- Chromatography : Scientists use 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine as a derivatization agent in gas chromatography (GC). It enhances the detectability of certain analytes by forming stable derivatives .
- Environmental Fate : Researchers study its behavior in soil, water, and air to assess its environmental impact. Understanding its degradation pathways and persistence is crucial for risk assessment .
Agrochemicals and Pesticides
Medicinal Chemistry
Materials Science
Fluorinated Building Blocks
Analytical Chemistry
Environmental Studies
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of therapeutic treatments .
Mode of Action
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine acts as a modulator of PI3K enzyme activity . By interacting with this enzyme, it can influence the balance of its activity, leading to changes in the cellular functions that the enzyme controls .
Biochemical Pathways
The compound’s interaction with the PI3K enzyme affects the PI3K/AKT/mTOR pathway , a critical signal transduction pathway that is involved in the regulation of cell cycle and survival . Alterations in this pathway can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
The solubility of the compound in different solvents has been studied , which can provide insights into its absorption and distribution characteristics.
Result of Action
The modulation of PI3K enzyme activity by 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine can lead to changes in cell growth and survival . This can have potential therapeutic applications in the treatment of diseases where these cellular processes are dysregulated .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the solubility of the compound can affect its absorption and distribution in the body . Additionally, the compound’s interaction with its target can be influenced by the presence of other molecules in the cellular environment .
properties
IUPAC Name |
2-chloro-5-methylsulfanyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHAFFLXGYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(N=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)



![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B1434013.png)



![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)

